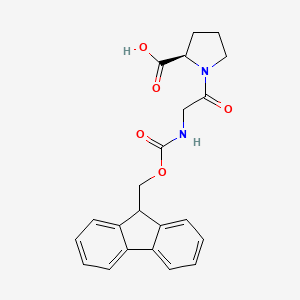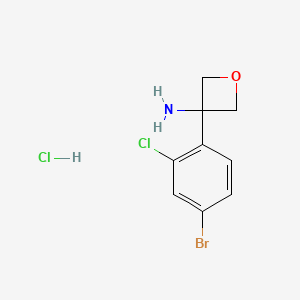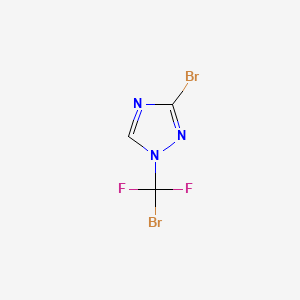
(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid typically involves the borylation of a pyridine derivative. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction conditions often include solvents like toluene or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using a base or an acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4).
Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH).
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Oxidation: Alcohols or phenols.
Protodeboronation: The corresponding hydrocarbon.
Applications De Recherche Scientifique
(6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid involves the formation of boronate esters with diols or other nucleophiles. This interaction can inhibit enzymes by forming stable complexes with active site residues, thereby blocking the enzyme’s activity . The compound’s boronic acid group is crucial for its reactivity and ability to form these complexes .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- 4-(Methoxycarbonyl)phenylboronic acid
- (2-Fluoropyridin-3-yl)boronic acid
Comparison: (6-(Methoxycarbonyl)-5-methylpyridin-3-yl)boronic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and binding properties. Compared to phenylboronic acid, it has an additional methoxycarbonyl group that can enhance its solubility and reactivity in certain reactions .
Propriétés
Formule moléculaire |
C8H10BNO4 |
|---|---|
Poids moléculaire |
194.98 g/mol |
Nom IUPAC |
(6-methoxycarbonyl-5-methylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C8H10BNO4/c1-5-3-6(9(12)13)4-10-7(5)8(11)14-2/h3-4,12-13H,1-2H3 |
Clé InChI |
XLFJNBMENHGVSC-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=C(N=C1)C(=O)OC)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13477312.png)
![2-amino-2-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-ol dihydrochloride](/img/structure/B13477323.png)

![tert-butyl N-[2,3-bis(methanesulfonyloxy)propyl]carbamate](/img/structure/B13477329.png)






![3-[(4-amino-1H-pyrazol-1-yl)methyl]benzonitrile dihydrochloride](/img/structure/B13477364.png)
![4-[(3-Methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13477371.png)
